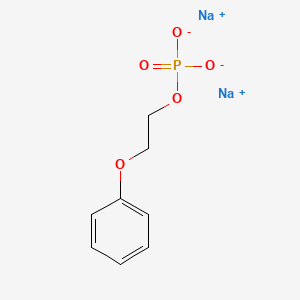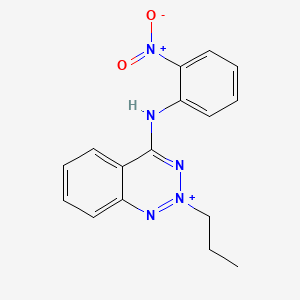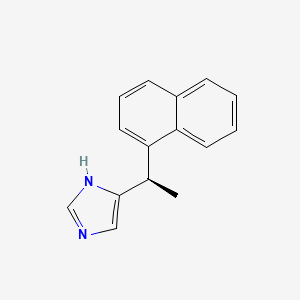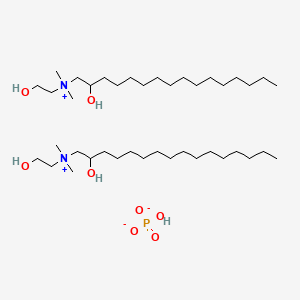
Bis((2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium) hydrogenphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium) hydrogenphosphate is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to reduce surface tension and its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium) hydrogenphosphate typically involves the reaction of 2-hydroxyethyl dimethylamine with 2-chlorohexadecane in the presence of a base to form the quaternary ammonium compound. This intermediate is then reacted with phosphoric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The quaternary ammonium group can participate in substitution reactions, especially nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as halides or hydroxides are often used in substitution reactions.
Major Products
Oxidation: Products typically include oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Substituted quaternary ammonium compounds with different anions or functional groups.
Scientific Research Applications
Bis((2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium) hydrogenphosphate is used in various scientific research fields:
Chemistry: As a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: In cell culture and molecular biology as an antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing it to disrupt microbial cell membranes, leading to cell lysis and death. The quaternary ammonium group interacts with the phospholipid bilayer of cell membranes, disrupting their integrity .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-hydroxyethyl)dimethylammonium chloride
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
Uniqueness
Bis((2-hydroxyethyl)(2-hydroxyhexadecyl)dimethylammonium) hydrogenphosphate is unique due to its dual hydroxyl groups and long alkyl chain, which enhance its surfactant properties and antimicrobial efficacy compared to similar compounds .
Properties
CAS No. |
85006-13-9 |
|---|---|
Molecular Formula |
C40H89N2O8P |
Molecular Weight |
757.1 g/mol |
IUPAC Name |
hydrogen phosphate;2-hydroxyethyl-(2-hydroxyhexadecyl)-dimethylazanium |
InChI |
InChI=1S/2C20H44NO2.H3O4P/c2*1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19-21(2,3)17-18-22;1-5(2,3)4/h2*20,22-23H,4-19H2,1-3H3;(H3,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
XGLRCHLNJNALIO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCC(C[N+](C)(C)CCO)O.CCCCCCCCCCCCCCC(C[N+](C)(C)CCO)O.OP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



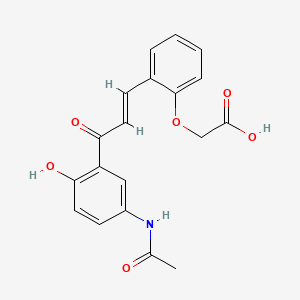
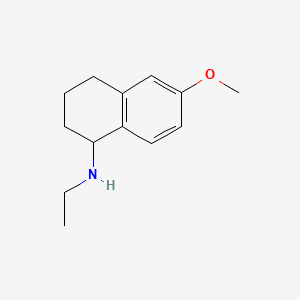
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)
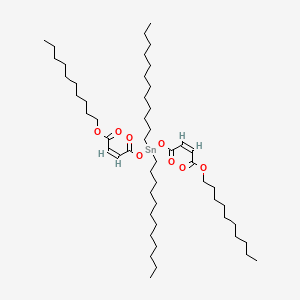
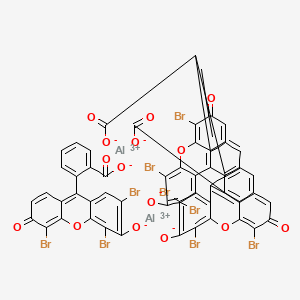
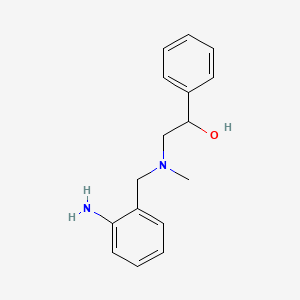
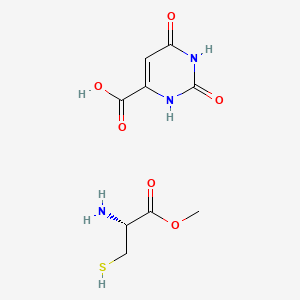
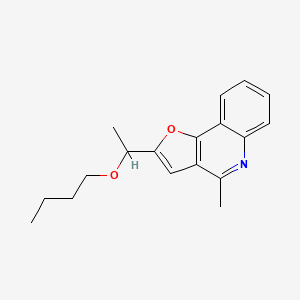
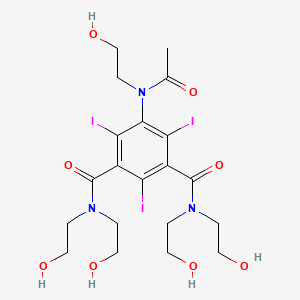
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)
